molecular formula C12H20F2N2O B2484341 1-Cyclopentyl-3-(4,4-difluorocyclohexyl)urea CAS No. 2034516-21-5

1-Cyclopentyl-3-(4,4-difluorocyclohexyl)urea

Cat. No.: B2484341
CAS No.: 2034516-21-5
M. Wt: 246.302
InChI Key: CBFDAEXNCGPVMI-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-(4,4-difluorocyclohexyl)urea is a chemical compound with the molecular formula C12H20F2N2O and a molecular weight of 246.302.

Scientific Research Applications

1-Cyclopentyl-3-(4,4-difluorocyclohexyl)urea has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of central nervous system disorders.

    Industry: The compound is investigated for its potential use in the development of new materials and chemical processes.

Future Directions

: Sigma-Aldrich Product Page

Preparation Methods

The synthesis of 1-Cyclopentyl-3-(4,4-difluorocyclohexyl)urea typically involves the reaction of cyclopentylamine with 4,4-difluorocyclohexyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Cyclopentyl-3-(4,4-difluorocyclohexyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the urea group.

    Substitution: The compound can undergo substitution reactions, particularly at the cyclohexyl ring, where fluorine atoms can be replaced by other substituents under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-(4,4-difluorocyclohexyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Cyclopentyl-3-(4,4-difluorocyclohexyl)urea can be compared with other similar compounds, such as:

    1-Cyclopentyl-3-(3,4-dichlorophenyl)urea: This compound has a similar urea structure but with different substituents on the phenyl ring.

    1-Cyclopentyl-3-(4-methylphenyl)urea: Another similar compound with a methyl group on the phenyl ring instead of fluorine atoms.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-cyclopentyl-3-(4,4-difluorocyclohexyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F2N2O/c13-12(14)7-5-10(6-8-12)16-11(17)15-9-3-1-2-4-9/h9-10H,1-8H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFDAEXNCGPVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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